molecular formula C9H8Br2ClNO2 B12999328 3-Amino-2,4-dibromo-6-chloro-5-ethylbenzoic acid

3-Amino-2,4-dibromo-6-chloro-5-ethylbenzoic acid

Cat. No.: B12999328
M. Wt: 357.42 g/mol
InChI Key: ADYOVPVNBMEMIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2,4-dibromo-6-chloro-5-ethylbenzoic acid typically involves multi-step organic reactions. One common method includes the halogenation of a suitable benzoic acid derivative followed by the introduction of the amino group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the selective introduction of halogen atoms and the amino group.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and amination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely. The use of environmentally benign reagents and solvents is also a consideration in industrial settings to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,4-dibromo-6-chloro-5-ethylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the halogen atoms or the amino group.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like alkyl or aryl groups.

Scientific Research Applications

3-Amino-2,4-dibromo-6-chloro-5-ethylbenzoic acid is utilized in several scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.

    Medicine: Research into potential pharmaceutical applications, including drug development and therapeutic agents.

    Industry: Employed in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-2,4-dibromo-6-chloro-5-ethylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms and amino group play crucial roles in binding to these targets, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-2,4-dibromo-6-chlorobenzoic acid: Lacks the ethyl group, which may affect its reactivity and binding properties.

    2,4-Dibromo-6-chloro-5-ethylbenzoic acid: Lacks the amino group, altering its chemical behavior and applications.

    3-Amino-2,4-dibromo-5-ethylbenzoic acid: Lacks the chlorine atom, impacting its halogenation reactions and interactions.

Uniqueness

3-Amino-2,4-dibromo-6-chloro-5-ethylbenzoic acid is unique due to the combination of halogen atoms and the amino group on the benzoic acid core. This unique structure provides distinct reactivity and binding properties, making it valuable for specialized research and industrial applications.

Properties

Molecular Formula

C9H8Br2ClNO2

Molecular Weight

357.42 g/mol

IUPAC Name

3-amino-2,4-dibromo-6-chloro-5-ethylbenzoic acid

InChI

InChI=1S/C9H8Br2ClNO2/c1-2-3-5(10)8(13)6(11)4(7(3)12)9(14)15/h2,13H2,1H3,(H,14,15)

InChI Key

ADYOVPVNBMEMIO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(C(=C1Br)N)Br)C(=O)O)Cl

Origin of Product

United States

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